The synthesis of beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide involves several key steps that typically include:
Technical details regarding the reaction conditions often include specific temperatures, solvents, and catalysts that facilitate the formation of this complex molecule. For example, reactions may be conducted under controlled pH conditions to optimize yield and purity .
The molecular structure of beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide can be described as follows:
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformational dynamics and potential binding sites for enzymes .
Beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide participates in several significant chemical reactions:
Technical details regarding these reactions often involve kinetic studies to determine inhibition constants and reaction rates.
The mechanism of action for beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide primarily revolves around its role as an inhibitor or substrate in enzymatic pathways:
The physical and chemical properties of beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide include:
Relevant data includes melting points, solubility limits, and spectral data that provide insight into its behavior in biological systems .
Beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide has several scientific uses:
Beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide is characterized by the molecular formula C₂₀H₂₇N₇O₁₃P₂S, with a molecular weight of 667.48 g/mol. This synthetic dinucleotide analogue maintains the core dinucleotide architecture of NAD⁺ but incorporates two critical modifications: 1) Replacement of the nicotinamide moiety with a thiazole-4-carboxamide group, and 2) Substitution of the pyrophosphate bridge with a non-hydrolyzable methylene bisphosphonate linkage (-CH₂-PP- instead of -O-PP-). The molecule preserves the D-ribofuranose configurations at both glycosidic linkages, with the adenosine component retaining the canonical β-N⁹-glycosidic bond. Crystallographic and NMR evidence confirms that the thiazole-4-carboxamide ring maintains a planar conformation essential for π-stacking interactions within enzyme active sites, analogous to the nicotinamide ring in NAD⁺ [1] [2] [8].
The stereochemical integrity of the ribose rings is maintained with specific anomeric configurations: The adenosine moiety exhibits the standard β-D-ribofuranose configuration (2'R,3'R,4'S,5'R), while the thiazole riboside maintains α-L-conformation (2'R,3'R,4'S,5'R) as confirmed by X-ray diffraction studies. This precise configuration ensures proper spatial orientation for binding to NAD⁺-utilizing enzymes while conferring resistance to pyrophosphatase cleavage due to the methylene bridge [2] [3].
The complete SMILES representation captures the molecular connectivity, stereochemistry, and functional groups:C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
The standard InChI descriptor provides a machine-readable identifier for structural comparisons and database searches:InChI=1S/C20H27N7O13P2S/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1
The InChIKey CRWWKLKZKYLFQV-HVIRUEHBSA-N
enables rapid structural identification in chemical databases. These descriptors facilitate computational studies including molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. The explicit stereochemical designations within these strings ([@H], [@@H]) are essential for accurate prediction of binding conformations with target enzymes such as bacterial mono-ADP-ribosyltransferases and eukaryotic IMP dehydrogenase [2].
Table 1: Structural Comparison with NAD⁺ and Thiazole-4-Carboxamide Adenine Dinucleotide (TAD)
Structural Feature | NAD⁺ | TAD | β-Methylene-TAD |
---|---|---|---|
Nicotinamide Mimetic | Nicotinamide | Thiazole-4-carboxamide | Thiazole-4-carboxamide |
Interribose Linkage | Pyrophosphate (P-O-P) | Pyrophosphate (P-O-P) | Methylene bisphosphonate (P-CH₂-P) |
Hydrolytic Stability | Labile to pyrophosphatases | Labile to pyrophosphatases | Resistant to pyrophosphatases |
Glycosidic Bond | β-N⁹ (Adenine) | β-N⁹ (Adenine) | β-N⁹ (Adenine) |
Biological Function | Redox cofactor | IMPDH inhibitor | Enzyme-stable inhibitor |
Beta-methylene-TAD represents a strategic hybridization between the biological activity of thiazole-4-carboxamide adenine dinucleotide (TAD) and the metabolic stability of methylene-bridged NAD⁺ analogues. Unlike canonical NAD⁺, which features a labile pyrophosphate interribose linkage susceptible to cellular pyrophosphatases, the methylene bisphosphonate group in beta-methylene-TAD creates a non-hydrolyzable bridge that significantly extends its metabolic half-life in biochemical environments. While TAD (the immediate precursor) functions as the active metabolite of the anticancer agent tiazofurin and inhibits IMP dehydrogenase (IMPDH), beta-methylene-TAD exhibits enhanced enzyme binding due to its resistance to hydrolytic cleavage. This resistance stems from the substitution of the oxygen atom in the pyrophosphate bridge with a methylene group (-CH₂-), which prevents nucleophilic attack by pyrophosphatases while maintaining the appropriate inter-ribose distance and charge distribution [3] [6].
Crystallographic studies with bacterial toxins reveal that the thiazole-4-carboxamide moiety effectively mimics the nicotinamide pharmacophore of NAD⁺, forming analogous hydrogen bonds with conserved active site residues. Specifically, the thiazole nitrogen hydrogen-bonds with Glu-553 in Pseudomonas aeruginosa exotoxin A (ETA), while the carboxamide group interacts with Tyr-481, mirroring interactions observed with nicotinamide in native NAD⁺ complexes. The methylene bridge maintains the diphosphate-like geometry but eliminates the negative charge at the bridging position, potentially altering metal ion coordination properties compared to natural dinucleotides [3].
Ion mobility-mass spectrometry (IM-MS) analysis provides essential structural and conformational insights for beta-methylene-TAD. The compound exhibits distinct collision cross-section (CCS) profiles for various adducts, enabling precise identification in complex biological matrices:
Table 2: Collision Cross-Section (CCS) Profiles for Beta-Methylene-TAD Adducts
Adduct Type | m/z Value | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 668.09358 | 233.0 |
[M+Na]⁺ | 690.07552 | 239.6 |
[M-H]⁻ | 666.07902 | 229.0 |
[M+NH₄]⁺ | 685.12012 | 234.4 |
[M+K]⁺ | 706.04946 | 243.3 |
[M+H-H₂O]⁺ | 650.08356 | 219.7 |
The protonated molecular ion [M+H]⁺ at m/z 668.09358 exhibits a CCS value of 233.0 Ų, indicative of a compact folded conformation in the gas phase. Sodium and potassium adducts show increased CCS values (239.6 Ų and 243.3 Ų respectively), suggesting cation-induced structural expansion. The dehydrated species [M+H-H₂O]⁺ at m/z 650.08356 displays a significantly reduced CCS (219.7 Ų), consistent with ribose ring contraction upon water elimination. These CCS values serve as essential reference points for liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) applications in tracking the compound's stability and metabolism in biological systems. The distinct fragmentation pattern includes dominant ions corresponding to the AMP moiety (m/z 348) and the modified thiazole monophosphate component (m/z 320), facilitating structural confirmation [2].
The methylene bisphosphonate bridge fundamentally alters the hydrolytic stability profile compared to natural dinucleotides. Beta-methylene-TAD demonstrates exceptional resistance to pyrophosphatase cleavage due to the non-hydrolyzable P-C-P linkage, with <5% degradation observed after 24-hour incubation with snake venom phosphodiesterase (IC₅₀ > 1mM). This contrasts sharply with natural NAD⁺ and TAD analogues, which undergo complete cleavage within minutes under identical conditions. However, the compound remains susceptible to glycosidase activity at the N-glycosidic bonds, with adenosine-glycosidase cleaving the adenine-ribose linkage and releasing free adenine as a minor degradation product [2] [6].
Under physiological pH conditions (7.0-7.4), the compound exhibits a half-life exceeding 48 hours at 37°C, with degradation primarily occurring via thioamide hydrolysis rather than phosphoester cleavage. The thiazole-4-carboxamide moiety undergoes slow hydrolysis to thiazole-4-carboxylic acid, particularly under alkaline conditions (pH >8.0). Within enzyme active sites such as the catalytic domain of Pseudomonas aeruginosa exotoxin A, the molecule demonstrates remarkable stability during catalytic turnover, functioning as a non-transferable competitive inhibitor rather than a substrate. This stability stems from the methylene bridge preventing the conformational changes required for ADP-ribosyl transfer while maintaining high-affinity binding through conserved interactions with the nicotinamide subpocket (Gly-441, Gln-485, and Tyr-481) [3] [8].
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